HIV-1 protease-IN-13
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H36N2O7S |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]acetamide |
InChI |
InChI=1S/C29H36N2O7S/c1-20(2)18-31(39(36,37)24-12-10-23(38-3)11-13-24)19-28(34)25(15-21-7-5-4-6-8-21)30-29(35)17-22-9-14-26(32)27(33)16-22/h4-14,16,20,25,28,32-34H,15,17-19H2,1-3H3,(H,30,35)/t25-,28+/m0/s1 |
InChI Key |
BDIVBXPMMCJMJP-LBNVMWSVSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of HIV-1 Protease-IN-13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of HIV-1 protease-IN-13, a potent, novel inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This document collates available data, outlines probable experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field of antiretroviral therapy.
Disclaimer: The detailed experimental protocols and comprehensive quantitative data for this compound are primarily derived from the abstract of a key scientific publication. While efforts were made to access the full study, its unavailability necessitates that some methodologies are described based on established and widely used protocols for the characterization of HIV-1 protease inhibitors.
Core Mechanism of Action
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyprotein precursors into mature, functional viral proteins. This process is essential for the assembly of infectious virions. HIV-1 protease inhibitors, including IN-13, act by competitively binding to the active site of the enzyme, preventing the processing of these polyproteins and resulting in the production of immature, non-infectious viral particles.
This compound (also referred to as compound 18d) is a novel, highly potent inhibitor designed to be effective against both wild-type and drug-resistant strains of HIV-1.[1] Its design, featuring a 2-(3,4-dihydroxyphenyl) acetamide as the P2 ligand and a 4-methoxybenzene sulfonamide as the P2' ligand, allows for strong interactions within the active site of the protease.[2]
Quantitative Data
The available quantitative data for this compound is summarized below. This data highlights its exceptional potency against the wild-type HIV-1 protease and its efficacy against a darunavir-resistant strain.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (18d) | Wild-type HIV-1 Protease | Enzymatic Assay | 0.54 | [1][2] |
| Darunavir (DRV) | Wild-type HIV-1 Protease | Enzymatic Assay | >0.54 (less potent than 18d) | [2] |
| This compound (18d) | Darunavir-Resistant HIV-1DRVRS | Not Specified | Potent Activity | [1][2] |
| This compound (18d) | HIV-1NL4_3 (wild-type) | Not Specified | Potent Activity | [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments likely utilized in the characterization of this compound, based on standard practices in the field.
HIV-1 Protease Inhibition Assay (Fluorometric FRET-based)
This in vitro enzymatic assay is a standard method for determining the inhibitory activity of a compound against purified HIV-1 protease.
Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher molecule (Fluorescence Resonance Energy Transfer - FRET). In the intact substrate, the quencher suppresses the fluorescence of the donor. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of cleavage and thus the fluorescence signal.
Protocol:
-
Reagent Preparation:
-
Reconstitute purified, recombinant HIV-1 protease in an appropriate assay buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM dithiothreitol).
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound (this compound) and a reference inhibitor (e.g., Darunavir) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a defined volume of the HIV-1 protease solution.
-
Add the serially diluted test compounds or reference inhibitor to the respective wells. Include control wells with no inhibitor (enzyme control) and wells with no enzyme (background control).
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm or 490/520 nm, depending on the fluorophore) in a kinetic mode for a specified duration (e.g., 1-3 hours) at 37°C, protected from light.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the background fluorescence rate.
-
Plot the percentage of inhibition (relative to the enzyme control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Antiviral Activity Assay in Cell Culture
This cell-based assay evaluates the ability of a compound to inhibit HIV-1 replication in a relevant cell line.
Principle: A human T-cell line susceptible to HIV-1 infection (e.g., MT-2 cells) is infected with the virus in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is quantified by measuring a viral marker, such as the p24 capsid protein, or by assessing virus-induced cytopathic effects.
Protocol:
-
Cell Culture and Virus Stock:
-
Maintain MT-2 cells in appropriate culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
-
Prepare and titer a stock of wild-type HIV-1 (e.g., NL4-3) and a darunavir-resistant strain.
-
-
Assay Procedure (96-well plate format):
-
Seed MT-2 cells at a specific density in a 96-well plate.
-
Prepare serial dilutions of the test compound (this compound) in the culture medium.
-
Add the diluted compounds to the cells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected cell controls and infected, untreated controls.
-
Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 4-5 days).
-
-
Quantification of Viral Replication:
-
p24 ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.
-
MTT Assay for Cytopathic Effect: Add MTT reagent to the cells, incubate, and then solubilize the formazan crystals. Measure the absorbance to determine cell viability. A reduction in virus-induced cell death indicates antiviral activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production or the percentage of protection from cytopathic effects for each compound concentration.
-
Determine the EC50 (50% effective concentration) by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the CC50 (50% cytotoxic concentration) from uninfected cells treated with the compound.
-
Calculate the Selectivity Index (SI = CC50/EC50).
-
Molecular Docking
This computational method predicts the binding mode and affinity of a ligand (inhibitor) within the active site of its target protein (HIV-1 protease).
Principle: Molecular docking algorithms use scoring functions to explore the conformational space of the ligand within the protein's binding site and to estimate the binding energy of the most favorable poses.
Protocol (General Workflow):
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of HIV-1 protease from the Protein Data Bank (PDB ID: 1T3R was used for the study of IN-13).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D structure of the inhibitor (this compound) and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site on the protease, typically centered on the catalytic aspartate residues (Asp25/Asp25').
-
Use a docking software (e.g., AutoDock, Glide, GOLD) to dock the inhibitor into the defined binding site. The software will generate multiple possible binding poses.
-
-
Analysis of Results:
-
Analyze the predicted binding poses based on their docking scores and clustering.
-
Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues of the protease active site.
-
Compare the predicted binding mode with that of known inhibitors like darunavir.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Inhibitor Screening
Caption: Experimental workflow for the characterization of this compound.
Logical Relationship of HIV-1 Maturation Inhibition
Caption: Logical flow of HIV-1 maturation and its inhibition by IN-13.
References
HIV-1 Protease-IN-13: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of HIV-1 protease-IN-13, a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. This document details the biochemical and cellular activities of the compound, outlines the experimental protocols for its evaluation, and presents its mechanism of action through structured data and visual diagrams.
Executive Summary
HIV-1 protease is an essential enzyme for the replication of the virus, making it a prime target for antiretroviral therapy. This compound, also identified as compound 18d, has emerged as a highly potent inhibitor of this enzyme. A recent study by Meng et al. (2024) describes the rational design, synthesis, and biological evaluation of this compound, highlighting its significant in vitro activity against both wild-type and drug-resistant HIV-1 variants.[1] This guide synthesizes the available data on this compound to provide a detailed resource for researchers in the field of HIV drug discovery.
Target Identification: HIV-1 Protease
The primary target of this compound is the HIV-1 protease, a dimeric aspartyl protease that plays a crucial role in the viral life cycle. It is responsible for the cleavage of the Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions. Inhibition of this enzyme leads to the release of immature, non-infectious viral particles.
Mechanism of Action of HIV-1 Protease
The catalytic activity of HIV-1 protease is dependent on a pair of aspartic acid residues (Asp25 and Asp25') located at the dimer interface. These residues act as a general acid and a general base to catalyze the hydrolysis of the peptide bond in the substrate.
Figure 1: Simplified signaling pathway of HIV-1 protease catalytic mechanism.
This compound (Compound 18d)
This compound is a novel, rationally designed inhibitor containing a 2-(3,4-dihydroxyphenyl) acetamide as the P2 ligand and a 4-methoxybenzene sulfonamide as the P2' ligand.[1] This design was aimed at achieving potent inhibition of both wild-type and darunavir (DRV)-resistant HIV-1 protease variants.
Quantitative Data
The inhibitory activity of this compound was determined through in vitro enzymatic and antiviral assays. The key quantitative data are summarized in the table below.
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Reference |
| This compound (18d) | Wild-type HIV-1 Protease | Enzymatic | 0.54 | - | [1] |
| Darunavir (DRV) | Wild-type HIV-1 Protease | Enzymatic | - | - | [1] |
| This compound (18d) | HIV-1NL4_3 (Wild-type) | Antiviral | - | Not Reported | [1] |
| This compound (18d) | HIV-1DRVRS (DRV-resistant) | Antiviral | - | Not Reported | [1] |
Experimental Protocols
The identification and validation of this compound involved a series of key experiments. The general methodologies for these assays are described below.
HIV-1 Protease Inhibition Assay (Enzymatic Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease.
Principle: A fluorogenic substrate is cleaved by HIV-1 protease, resulting in an increase in fluorescence. In the presence of an inhibitor, the rate of cleavage is reduced, leading to a decrease in the fluorescence signal.
Protocol:
-
Recombinant HIV-1 protease is pre-incubated with varying concentrations of the test compound (e.g., this compound) in an appropriate buffer.
-
A fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Figure 2: Workflow for the HIV-1 protease enzymatic inhibition assay.
Antiviral Assay (Cell-Based Assay)
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.
Principle: Susceptible host cells (e.g., MT-4 cells) are infected with HIV-1 in the presence of varying concentrations of the test compound. The extent of viral replication is measured after a defined incubation period.
Protocol:
-
MT-4 cells are seeded in a multi-well plate.
-
The cells are infected with a known amount of HIV-1 (e.g., HIV-1NL4_3 or a drug-resistant strain).
-
The test compound is added to the cells at various concentrations.
-
The plates are incubated for a period of time (e.g., 4-5 days) to allow for viral replication.
-
The amount of viral replication is quantified by measuring the activity of a viral enzyme (e.g., reverse transcriptase) in the culture supernatant or by measuring the cytopathic effect (CPE) of the virus on the cells.
-
The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated.
Target Validation
The validation of HIV-1 protease as the target of this compound is supported by its potent and specific activity in the enzymatic assay. Further validation comes from its antiviral activity against wild-type and, importantly, drug-resistant HIV-1 strains. The ability of compound 18d to inhibit a darunavir-resistant mutant suggests that it may have a distinct binding mode or interact with different residues within the active site compared to existing protease inhibitors.[1]
Molecular Docking Studies
Molecular docking simulations were performed to predict the binding mode of compound 18d within the active site of HIV-1 protease (PDB ID: 1T3R).[1] These computational studies provide insights into the specific interactions between the inhibitor and the amino acid residues of the enzyme, further validating the direct targeting of HIV-1 protease.
References
Preliminary in vitro evaluation of HIV-1 protease-IN-13
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of HIV-1 Protease-IN-13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of this compound, a potent inhibitor of the HIV-1 protease. This document outlines the core data, experimental protocols, and relevant biological pathways to support further research and development of this compound.
Core Data Summary
The primary in vitro efficacy of this compound has been quantified, demonstrating its potential as a highly effective antiretroviral agent. A summary of the available quantitative data is presented below.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound Name | Target | Assay Type | IC50 (nM) | Notes |
| This compound (compound 18d) | HIV-1 Protease | Enzymatic Assay | 0.54 | Active against wild-type (HIV-1NL4_3) and Darunavir-resistant (HIV-1DRVRS) variants.[1] |
Experimental Protocols
The following sections detail generalized methodologies for key experiments typically employed in the in vitro evaluation of HIV-1 protease inhibitors like IN-13. These protocols are based on established techniques in the field.
HIV-1 Protease Inhibitor Screening Assay (Fluorometric)
This assay is designed for the high-throughput screening of potential HIV-1 protease inhibitors.[2]
-
Principle: The assay utilizes a synthetic peptide substrate that, when cleaved by active HIV-1 protease, releases a fluorophore. The presence of an inhibitor reduces or prevents this cleavage, leading to a decrease in fluorescence.[2]
-
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Inhibitor Control (e.g., Pepstatin A)
-
Test Compound (this compound)
-
96-well microplate
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
-
-
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the assay buffer, HIV-1 protease, and the test compound or control inhibitor.
-
Incubate the plate to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.
-
Cell-Based HIV-1 Protease Activity Assay
This assay evaluates the efficacy of inhibitors within a cellular context.
-
Principle: A common method involves the transient expression of an artificial protease precursor linked to a reporter protein, such as Green Fluorescent Protein (GFP). In the absence of an effective inhibitor, the protease autocatalytically cleaves itself, leading to the degradation of the reporter. An effective inhibitor will prevent this cleavage, resulting in the accumulation of the fluorescent reporter protein, which can be quantified.[3]
-
Materials:
-
HeLa or other suitable human cell line
-
Expression vector encoding a GFP-HIV-1 Protease fusion protein
-
Transfection reagent
-
Cell culture medium and supplements
-
Test Compound (this compound)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Transfect the cells with the GFP-HIV-1 Protease expression vector.
-
Immediately after transfection, add the test compound at various concentrations to the cell culture medium.
-
Culture the cells for 24-48 hours.
-
Harvest the cells and analyze the GFP expression levels using flow cytometry or fluorescence microscopy.
-
A dose-dependent increase in fluorescence indicates inhibitory activity.
-
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the mechanism of action of HIV-1 protease and a typical workflow for inhibitor screening.
Caption: Mechanism of HIV-1 Protease and its inhibition.
Caption: Fluorometric HIV-1 Protease inhibitor screening workflow.
References
Methodological & Application
Application Notes and Protocols for HIV-1 Protease-IN-13
Audience: Researchers, scientists, and drug development professionals.
Introduction:
HIV-1 protease is a critical enzyme in the life cycle of the Human Immunodeficiency Virus (HIV), responsible for cleaving newly synthesized polyproteins into mature, functional proteins essential for producing infectious virions.[1][2] Inhibition of this protease is a key therapeutic strategy for combating HIV/AIDS.[3][2] HIV-1 protease-IN-13 is a potent inhibitor of the HIV-1 protease with a reported IC50 value of 0.54 nM.[4] It has demonstrated activity against both wild-type (HIV-1NL4_3) and darunavir-resistant (HIV-1DRVRS) variants of the virus.[4] These application notes provide detailed in vitro assay protocols to characterize the inhibitory activity of this compound and similar compounds.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target Enzyme | Inhibitor | IC50 (nM) | Assay Type | Virus Strain |
| HIV-1 Protease | This compound | 0.54 | Biochemical | N/A |
| HIV-1 | This compound | N/A | Cell-based | HIV-1NL4_3 (Wild-type) |
| HIV-1 | This compound | N/A | Cell-based | HIV-1DRVRS (DRV-resistant) |
N/A: Data not available from the provided search results.
Experimental Protocols
HIV-1 Protease Inhibitor Screening Assay (Fluorometric FRET-based)
This protocol is adapted from commercially available HIV-1 protease assay kits and is suitable for high-throughput screening of inhibitors like this compound.[3][5][6][7] The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[3][5][8] A synthetic peptide substrate contains a fluorescent donor and a quencher. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by HIV-1 protease, the donor and quencher are separated, leading to an increase in fluorescence that can be measured.[3][5]
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based HIV-1 Protease Substrate (e.g., derived from the p17/p24 cleavage site)[3][5]
-
Assay Buffer
-
Dithiothreitol (DTT)
-
Test compound (this compound)
-
Positive Control Inhibitor (e.g., Pepstatin A)[9]
-
DMSO (for dissolving compounds)
-
Black 96-well or 384-well microplates
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare 1X Assay Buffer by diluting a 2X stock with deionized water and adding DTT to a final concentration of 1 mM. Prepare this fresh.[5]
-
Reconstitute the HIV-1 Protease in an appropriate dilution buffer.
-
Prepare the HIV-1 Protease Substrate solution in the 1X Assay Buffer.
-
Prepare serial dilutions of this compound and the positive control inhibitor in DMSO and then dilute further in 1X Assay Buffer.
-
-
Assay Procedure:
-
Add 80 µL of the HIV-1 Protease solution to each well of the microplate.[10]
-
Add 10 µL of the diluted test compound (this compound) or control inhibitor to the respective wells. For the enzyme control well, add 10 µL of the assay buffer containing the same concentration of DMSO.
-
Incubate the plate at room temperature for 15 minutes.[10]
-
Initiate the reaction by adding 10 µL of the HIV-1 Protease Substrate solution to each well.[10]
-
Mix the reagents by gently shaking the plate for 30-60 seconds.[5]
-
-
Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 1 to 3 hours, with readings taken every 5 minutes.[6][10] The excitation and emission wavelengths will depend on the specific FRET pair used in the substrate (e.g., Ex/Em = 330/450 nm or Ex/Em = 340/490 nm).[5][10]
-
Alternatively, for an end-point reading, incubate the plate at 37°C for a fixed time (e.g., 60 minutes), protected from light, and then measure the fluorescence.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Caption: Workflow for the FRET-based HIV-1 protease inhibitor assay.
HIV-1 Integrase Strand Transfer Assay
Given the "IN" in the compound's name, it is prudent to also assess its activity against HIV-1 integrase. This enzyme is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication.[11][12]
Materials:
-
Recombinant full-length HIV-1 Integrase
-
Biotin-labeled LTR pre-processed donor DNA
-
Digoxigenin (DIG)-labeled Target DNA
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM DTT)[13]
-
Test compound (this compound)
-
Positive Control Inhibitor (e.g., Raltegravir, Elvitegravir)[12]
-
96-well polypropylene microplates
-
ELISA-based detection reagents (e.g., anti-DIG antibody conjugated to an enzyme)
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and a known integrase inhibitor in an appropriate solvent (e.g., 25% DMSO).[13]
-
Prepare the integrase mixture containing the assay buffer and HIV-1 integrase.[13]
-
Prepare the substrate oligonucleotide mixture containing the biotin-labeled donor DNA and DIG-labeled target DNA.[13]
-
-
Assay Procedure:
-
Add 1 µL of the diluted test compound or control to the wells of a 96-well plate.[13]
-
Add 16 µL of the integrase mixture to each well.[13]
-
Pre-incubate the plate for 15 minutes at 37°C.[13]
-
Add 20 µL of the substrate oligonucleotide mixture to initiate the strand transfer reaction.[13]
-
Incubate the plate for 1-2 hours (or up to 18 hours as in some protocols) at 37°C.[13]
-
-
Detection (ELISA-based):
-
The reaction products (containing both biotin and DIG labels) are captured on a streptavidin-coated plate.
-
The plate is washed to remove unreacted components.
-
An anti-DIG antibody conjugated to an enzyme (e.g., HRP) is added.
-
After another wash step, a substrate for the enzyme is added, and the resulting signal (e.g., colorimetric or chemiluminescent) is measured.
-
-
Data Analysis:
-
The signal is proportional to the amount of strand transfer that has occurred.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Signaling Pathway and Mechanism of Action
HIV-1 protease is a homodimeric aspartyl protease that cleaves the Gag and Gag-Pol polyproteins.[14][2] This cleavage is essential for the maturation of viral particles into their infectious form.[1][14] HIV-1 protease inhibitors are competitive inhibitors that bind to the active site of the enzyme, preventing it from processing the polyprotein substrates.[1]
Caption: Mechanism of action of HIV-1 protease and its inhibition.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 4. HIV-1 protease-IN-13_TargetMol [targetmol.com]
- 5. eurogentec.com [eurogentec.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 8. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HIV-1 protease - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Assay of HIV-1 Protease Activity using IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2] This maturation step is essential for the production of infectious virions, making HIV-1 protease a prime target for antiretroviral therapy.[3][4] Protease inhibitors (PIs) are a class of drugs that bind to the active site of the enzyme, preventing this cleavage and resulting in the release of immature, non-infectious viral particles.[2][5]
This document provides detailed protocols and application notes for a cell-based assay to evaluate the activity of HIV-1 protease and the inhibitory potential of compounds, with a specific focus on the potent inhibitor, IN-13. Cell-based assays offer a more physiologically relevant environment compared to in vitro biochemical assays, allowing for the assessment of compound efficacy in a cellular context.[6][7] The described assay utilizes a reporter system where the inhibition of HIV-1 protease activity leads to a quantifiable signal, enabling the determination of inhibitor potency.
Quantitative Data
The inhibitory activity of compounds against HIV-1 protease is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Table 1: Inhibitory Activity of HIV-1 Protease-IN-13
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | HIV-1 Protease | 0.54 | Biochemical Assay |
Data sourced from available product information for compound 18d, also known as HIV-1protease-IN-13.[8]
Experimental Protocols
The following is a detailed protocol for a cell-based assay to measure the inhibition of HIV-1 protease activity. This protocol is based on a reporter gene assay where the expression of a reporter protein, such as Green Fluorescent Protein (GFP), is dependent on the inhibition of protease activity.[6][7][9]
Principle
A fusion protein is constructed consisting of a DNA binding domain (DBD), a transactivation domain (TAD), and an HIV-1 protease cleavage site separating them. The HIV-1 protease is co-expressed. In the absence of an inhibitor, the protease cleaves the fusion protein, separating the DBD and TAD, thus preventing the transcription of a downstream reporter gene (e.g., eGFP). In the presence of an effective protease inhibitor like IN-13, the protease is inactivated, the fusion protein remains intact, and the reporter gene is expressed. The resulting signal (e.g., fluorescence) is proportional to the inhibitory activity of the compound.[6][7]
Materials
-
HEK293T cells (or other suitable human cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Plasmid encoding the reporter system (e.g., pGal4-UAS-eGFP system with an integrated HIV-1 protease cleavage site)[7]
-
Plasmid encoding HIV-1 protease
-
Transfection reagent (e.g., Lipofectamine)
-
HIV-1 Protease Inhibitor IN-13 (to be dissolved in DMSO)
-
Positive control inhibitor (e.g., Darunavir, Lopinavir)[10]
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader or flow cytometer
Cell Culture and Transfection
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate at 37°C in a 5% CO2 incubator overnight.
-
Transfection: On the following day, co-transfect the cells with the reporter plasmid and the HIV-1 protease expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 4-6 hours at 37°C in a 5% CO2 incubator.
Compound Treatment
-
Compound Preparation: Prepare a serial dilution of this compound in complete DMEM. The final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity. Also, prepare dilutions of a known positive control inhibitor.
-
Cell Treatment: After the initial incubation, carefully remove the transfection medium and replace it with 100 µL of fresh medium containing the different concentrations of IN-13 or the positive control. Include a "no inhibitor" control (vehicle only) and an "untransfected" control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
Data Acquisition and Analysis
-
Fluorescence Measurement: After 48 hours, measure the eGFP fluorescence using a fluorescence plate reader with excitation and emission wavelengths of 488 nm and 509 nm, respectively. Alternatively, cells can be harvested and analyzed by flow cytometry to quantify the percentage of eGFP-positive cells and the mean fluorescence intensity.[7][9]
-
Data Normalization: Subtract the background fluorescence from the untransfected control wells. Normalize the data to the "no inhibitor" control, which represents 0% inhibition.
-
IC50 Calculation: Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value for IN-13.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the cell-based HIV-1 protease inhibitor assay.
HIV-1 Protease Inhibition Signaling Pathway
Caption: Mechanism of the reporter-based HIV-1 protease cell-based assay.
HIV-1 Life Cycle and Protease Inhibition
References
- 1. Cellular Targets of HIV-1 Protease: Just the Tip of the Iceberg? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocol for a mammalian cell-based assay for monitoring the HIV-1 protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV-1 protease-IN-13_TargetMol [targetmol.com]
- 9. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]
Applications of HIV-1 Protease Inhibitor-IN-13 in Virology Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
HIV-1 protease-IN-13 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme in the viral life cycle.[1] HIV-1 protease is responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions. Inhibition of this enzyme leads to the formation of immature, non-infectious viral particles, thus halting the spread of the virus. This compound, a novel non-peptidic inhibitor, demonstrates significant potential in several key areas of virology research and drug development.
Key Applications:
-
Antiviral Drug Discovery and Development: this compound serves as a lead compound for the development of new antiretroviral drugs. Its high potency against both wild-type and drug-resistant strains of HIV-1 makes it a valuable scaffold for medicinal chemistry efforts aimed at creating next-generation protease inhibitors with improved resistance profiles.
-
Mechanism of Action Studies: As a highly specific inhibitor, this compound can be utilized as a tool to dissect the intricate mechanisms of HIV-1 replication. Researchers can use this inhibitor to study the precise role of protease activity in viral maturation, assembly, and infectivity.
-
Resistance Profiling and Cross-Resistance Studies: The emergence of drug-resistant HIV-1 strains is a major challenge in antiviral therapy. This compound's efficacy against darunavir (DRV)-resistant variants highlights its potential for use in studies aimed at understanding the molecular basis of drug resistance. It can be employed to characterize the resistance profiles of novel protease inhibitors and to assess cross-resistance with existing drugs.
-
High-Throughput Screening (HTS) Control: In the screening of compound libraries for novel HIV-1 protease inhibitors, this compound can be used as a potent positive control to validate assay performance and to benchmark the activity of newly identified hits.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its analogs, providing a basis for comparison of their biological activity.
| Compound | Target | Assay Type | IC50 (nM) | Antiviral Activity (Cell-based) | Notes |
| This compound | HIV-1 Protease | Enzymatic (in vitro) | 0.54 | Effective against wild-type (NL4-3) and DRV-resistant HIV-1 variants. | Also referred to as compound 18d in some contexts. |
| Compound 13c | HIV-1 Protease | Enzymatic (in vitro) | 1.64 | Shows remarkable activity against wild-type and DRV-resistant HIV-1 variants. | From the study by Zhu M, et al. (2020).[1] |
| Compound 13e | HIV-1 Protease | Enzymatic (in vitro) | 2.33 | Demonstrates significant antiviral potency. | From the study by Zhu M, et al. (2020).[1] |
Experimental Protocols
Detailed methodologies for key experiments involving the characterization of HIV-1 protease inhibitors like this compound are provided below.
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available fluorometric assay kits and is suitable for determining the half-maximal inhibitory concentration (IC50) of compounds against purified HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Inhibitor Compound (this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer to achieve a range of final concentrations.
-
Reconstitute the HIV-1 protease and the fluorogenic substrate in assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Diluted inhibitor solution (or DMSO for control wells)
-
HIV-1 Protease solution
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 60-120 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 330/450 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Antiviral Assay (p24 Antigen ELISA)
This protocol measures the ability of an inhibitor to suppress HIV-1 replication in a cell culture model by quantifying the amount of viral p24 capsid protein in the supernatant.
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain (e.g., NL4-3)
-
Complete cell culture medium
-
Inhibitor Compound (this compound)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader for ELISA
Procedure:
-
Cell Plating and Infection:
-
Seed the T-lymphocyte cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted inhibitor to the wells.
-
Infect the cells with a pre-titered amount of HIV-1. Include uninfected and infected vehicle (DMSO) control wells.
-
Incubate the plate at 37°C in a CO2 incubator for 4-7 days.
-
-
Supernatant Collection and p24 Quantification:
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant from each well.
-
Perform the HIV-1 p24 Antigen ELISA on the collected supernatants according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the p24 standards provided in the kit.
-
Determine the concentration of p24 in each sample from the standard curve.
-
Calculate the percentage of inhibition of viral replication for each inhibitor concentration compared to the infected vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the half-maximal effective concentration (EC50).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the cytotoxicity of the inhibitor compound and to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
Human T-lymphocyte cell line (same as in the antiviral assay)
-
Complete cell culture medium
-
Inhibitor Compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed the cells in a 96-well plate at the same density used in the antiviral assay.
-
Add serial dilutions of this compound to the wells. Include a vehicle (DMSO) control.
-
Incubate the plate for the same duration as the antiviral assay (4-7 days) at 37°C in a CO2 incubator.
-
-
MTT Incubation and Formazan Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the 50% cytotoxic concentration (CC50).
-
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the application of this compound.
Caption: HIV-1 lifecycle and the mechanism of action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
References
Application Notes and Protocols for Fluorometric Assay for HIV-1 Protease-IN-13 Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction: Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2][3] Inhibition of this protease prevents the formation of infectious virions, making it a key target for antiretroviral therapy.[1][2][3][4] Fluorometric assays provide a sensitive and high-throughput method for screening potential HIV-1 protease inhibitors.[5] This document outlines the principles and protocols for a fluorometric assay to screen for inhibitors of HIV-1 protease, with a specific focus on the potent inhibitor IN-13.
The assay is based on the principle of Förster Resonance Energy Transfer (FRET).[6][7][8] A synthetic peptide substrate contains a fluorescent donor and a quencher molecule in close proximity. In this state, the fluorescence of the donor is quenched. Upon cleavage of the peptide by HIV-1 protease, the donor and quencher are separated, leading to an increase in fluorescence that can be measured.[6][7][9] Potential inhibitors will prevent this cleavage, resulting in a reduced fluorescence signal.
Featured Inhibitor: HIV-1 Protease-IN-13 this compound is a potent inhibitor of HIV-1 protease with an IC50 value of 0.54 nM.[10] It has demonstrated effective activity against both wild-type HIV-1 and drug-resistant strains.[10]
Quantitative Data Summary
The following table summarizes the inhibitory activity of IN-13 against HIV-1 protease.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound | HIV-1 Protease | 0.54 | Fluorometric Assay |
Experimental Protocols
This section provides detailed methodologies for performing a fluorometric assay for HIV-1 protease inhibitor screening. The protocol is adapted from commercially available kits and is suitable for screening inhibitors like IN-13.[1][2]
Materials and Reagents:
-
HIV-1 Protease (Recombinant)
-
HIV-1 Protease Fluorogenic Substrate (FRET-based)
-
Assay Buffer
-
Inhibitor (e.g., this compound)
-
Positive Control Inhibitor (e.g., Pepstatin A)[1]
-
DMSO (for dissolving inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 330/450 nm or 340/490 nm)[1][9]
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Workflow Diagram
Caption: Workflow for HIV-1 Protease Inhibitor Screening.
Protocol Steps:
-
Reagent Preparation:
-
Prepare HIV-1 Protease Assay Buffer as per manufacturer's instructions. Keep on ice.
-
Reconstitute the HIV-1 Protease enzyme in dilution buffer to the desired concentration. Store on ice and avoid repeated freeze-thaw cycles.[1][3]
-
Prepare the HIV-1 Protease Substrate solution in assay buffer. Protect from light.
-
Prepare a stock solution of the test inhibitor (e.g., IN-13) in DMSO. Further dilute to various concentrations in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.[11]
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Enzyme Control (EC) wells: Add assay buffer. This represents 100% enzyme activity.
-
Inhibitor Control (IC) wells: Add a known HIV-1 protease inhibitor (e.g., Pepstatin A) at a concentration known to cause complete inhibition.
-
Test Inhibitor (S) wells: Add the various dilutions of the test inhibitor (e.g., IN-13).
-
Solvent Control (SC) wells (Optional): Add the same concentration of DMSO as in the test inhibitor wells to account for any solvent effects.
-
Background Control wells: Add assay buffer without the enzyme. This will be used to subtract background fluorescence.
-
-
-
Enzyme Addition and Incubation:
-
Add the prepared HIV-1 Protease solution to all wells except the Background Control wells.
-
Mix gently and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the HIV-1 Protease Substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.[1][2] The excitation and emission wavelengths should be set according to the specifications of the fluorogenic substrate.
-
Principle of FRET-based Assay Diagram
Caption: Principle of the FRET-based HIV-1 Protease Assay.
Data Analysis:
-
Calculate the rate of reaction: For each well, determine the rate of increase in fluorescence over time from the linear portion of the kinetic curve. This rate is expressed as Relative Fluorescence Units (RFU) per minute.
-
Subtract background: Subtract the reaction rate of the Background Control from all other wells.
-
Calculate the percentage of inhibition:
-
The percentage of inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Rate of Test Inhibitor / Rate of Enzyme Control)] * 100
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
This fluorometric assay provides a robust and high-throughput method for screening and characterizing inhibitors of HIV-1 protease. The detailed protocol and data analysis guide will enable researchers to effectively evaluate the potency of compounds like IN-13 and accelerate the discovery of new antiretroviral drugs.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. abcam.cn [abcam.cn]
- 3. HIV-1 Protease Fluorometric Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 4. academic.oup.com [academic.oup.com]
- 5. HIV-1 Protease Inhibitor Screening Kit (Fluorometric) - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 6. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in protease activity assays and sensors - Analyst (RSC Publishing) DOI:10.1039/C6AN02647H [pubs.rsc.org]
- 8. FRET-Based Detection and Quantification of HIV-1 Virion Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurogentec.com [eurogentec.com]
- 10. HIV-1 protease-IN-13_TargetMol [targetmol.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for a Lentiviral Vector-Based Assay for HIV-1 Protease Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for a lentiviral vector-based assay to screen for and characterize inhibitors of HIV-1 protease, such as HIV-1 protease-IN-13. This cell-based assay offers a physiologically relevant system for identifying novel antiviral compounds.
Introduction
The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme for viral maturation, cleaving newly synthesized Gag and Gag-Pol polyproteins into functional viral proteins.[1] Inhibition of this protease prevents the production of infectious virions, making it a key target for antiretroviral therapy.[1][2] This document describes a lentiviral vector-based assay that allows for the sensitive and quantitative measurement of HIV-1 protease activity within a cellular context. The assay is based on the principle of a genetically encoded biosensor that reports on the activity of the protease through the expression of a reporter gene.
The core of this assay is a fusion protein consisting of the Gal4 DNA-binding domain (DBD) and a transactivation domain (TAD), separated by a specific HIV-1 protease cleavage site.[3] When HIV-1 protease is active, it cleaves the fusion protein, separating the DBD from the TAD and preventing the transcription of a downstream reporter gene, such as enhanced Green Fluorescent Protein (eGFP).[3] In the presence of an effective HIV-1 protease inhibitor, the fusion protein remains intact, leading to the expression of the reporter gene, which can be quantified.[3] This system can be stably introduced into relevant cell lines, such as T-cells, using lentiviral vectors, providing a robust platform for high-throughput screening.[3]
Data Presentation
The following table summarizes the inhibitory activity of various compounds against HIV-1 protease as determined by cell-based assays. This data can be used as a reference for validating the assay and comparing the potency of novel inhibitors.
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| This compound | HIV-1 Protease | Biochemical Assay | 0.54 nM | - | TargetMol |
| Lopinavir | HIV-1 Protease | BRET-based cell assay | 270 nM | HEK293T | [4] |
| Ritonavir | HIV-1 Protease | BRET-based cell assay | 1800 nM | HEK293T | [4] |
| Saquinavir | HIV-1 Protease | BRET-based cell assay | 570 nM | HEK293T | [4] |
| Nelfinavir | HIV-1 Protease | BRET-based cell assay | 1080 nM | HEK293T | [4] |
Experimental Protocols
This section provides a detailed methodology for the production of lentiviral vectors and the subsequent assay for HIV-1 protease activity.
Lentiviral Vector Production
This protocol describes the generation of lentiviral particles in HEK293T cells using a three-plasmid system.
Materials:
-
HEK293T cells
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Lentiviral transfer plasmid encoding the protease biosensor (e.g., pLV-Gal4-PR-TAD)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., PEI)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mixture of the transfer, packaging, and envelope plasmids in a sterile tube. For a 10 cm dish, a common ratio is 4:2:1 (e.g., 10 µg transfer, 5 µg packaging, 2.5 µg envelope).
-
Transfection:
-
Dilute the plasmid DNA mixture in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Add the diluted transfection reagent to the diluted DNA, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Harvesting Viral Supernatant:
-
At 48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.
-
The viral supernatant can be used immediately or stored at -80°C in aliquots.
-
Lentiviral Transduction of Target Cells
This protocol describes the infection of a target cell line (e.g., Jurkat T-cells) with the produced lentiviral vectors.
Materials:
-
Target cells (e.g., Jurkat T-cells)
-
Complete growth medium for the target cells
-
Lentiviral supernatant
-
Polybrene (8 mg/mL stock)
Procedure:
-
Cell Seeding: Seed the target cells in a 24-well plate at a density that allows for optimal transduction.
-
Transduction:
-
Add the desired amount of lentiviral supernatant to the cells. The amount will depend on the viral titer and the desired multiplicity of infection (MOI).
-
Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Media Change: After 24 hours, replace the virus-containing medium with fresh complete growth medium.
-
Selection and Expansion (Optional): If the lentiviral vector contains a selection marker, the transduced cells can be selected and expanded to generate a stable cell line.
HIV-1 Protease Inhibition Assay
This protocol describes the use of the transduced stable cell line to screen for HIV-1 protease inhibitors.
Materials:
-
Transduced reporter cell line
-
Complete growth medium
-
Test compounds (including this compound and other controls) dissolved in DMSO
-
96-well black, clear-bottom plates
-
Plate reader or flow cytometer for detecting the reporter signal (e.g., eGFP)
Procedure:
-
Cell Seeding: Seed the transduced reporter cells into a 96-well plate at an appropriate density.
-
Compound Addition:
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the wells containing the cells. Include a positive control (a known HIV-1 protease inhibitor) and a negative control (DMSO vehicle).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Signal Detection:
-
Measure the reporter gene expression (e.g., eGFP fluorescence) using a plate reader or flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value for each active compound by fitting the dose-response data to a suitable model.
-
Visualizations
HIV-1 Protease Function and Inhibition
Caption: Mechanism of HIV-1 protease action and its inhibition.
Lentiviral Vector Production Workflow
Caption: Workflow for producing lentiviral vectors.
Lentiviral Assay Principle for HIV-1 Protease Inhibition
Caption: Principle of the lentiviral protease inhibitor assay.
References
- 1. Viral proteases: Structure, mechanism and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Sensitive BRET-Based Reporter for Live-Cell Detection of HIV-1 Protease Activity and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving HIV-1 Protease-IN-13 Solubility
Welcome to the technical support center for HIV-1 protease-IN-13. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with this potent inhibitor. Poor aqueous solubility is a common characteristic of HIV-1 protease inhibitors, and this guide provides practical troubleshooting advice and detailed protocols to help you achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: Given that this compound, like many other HIV protease inhibitors, is expected to have low aqueous solubility, direct dissolution in aqueous buffers is often challenging. The initial and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice for this purpose due to its strong solubilizing power for a wide range of organic molecules.
Q2: What are some recommended organic solvents for creating a stock solution of this compound?
-
Dimethyl sulfoxide (DMSO): Generally the most effective solvent for this class of compounds. For example, the solubility of darunavir in DMSO is reported to be as high as 100 mg/mL.[1][2]
-
Ethanol: Can be an effective solvent, though typically less so than DMSO. The solubility of ritonavir, for instance, is enhanced in ethanol-water mixtures.
-
Methanol: Another potential option, although its volatility and toxicity should be considered. Darunavir is also very soluble in methanol.[3]
It is crucial to use fresh, anhydrous solvents, as absorbed moisture can reduce the solubility of hydrophobic compounds.[1]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is not high enough in the final aqueous solution to maintain the solubility of the compound. Here are several strategies to mitigate this:
-
Decrease the final concentration of IN-13: If your experimental design allows, lowering the final concentration of the inhibitor may keep it below its solubility limit in the final buffer.
-
Increase the percentage of co-solvent: Incorporating a small percentage of the organic solvent (e.g., 0.5-5% DMSO) in your final assay buffer can significantly improve solubility. However, you must validate that this concentration of the co-solvent does not affect your experimental system (e.g., enzyme activity, cell viability).
-
Use of surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be included in the final buffer to help solubilize the compound by forming micelles.
-
pH adjustment: The solubility of some HIV protease inhibitors can be pH-dependent.[4][5] Investigating a range of pH values for your final buffer may reveal a condition where IN-13 is more soluble.
Q4: Are there more advanced techniques to improve the solubility of this compound for in vivo or complex in vitro experiments?
A4: Yes, for more demanding applications, several formulation strategies can be employed:
-
Co-solvent systems: For in vivo studies, a mixture of solvents is often used. A common formulation for poorly soluble drugs is a combination of DMSO, PEG300, Tween 80, and saline or PBS.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative. Studies have shown that cyclodextrins can dramatically increase the solubility of other anti-HIV drugs.[8][9]
-
Solid dispersions: This technique involves dispersing the drug in a solid polymer matrix at a molecular level.[10] This can enhance the dissolution rate and apparent solubility. Polymers like polyethylene glycol (PEG) and polyvinylpyrrolidone (PVP) have been successfully used for HIV protease inhibitors like ritonavir.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| IN-13 powder will not dissolve in the chosen organic solvent. | The solvent may not be appropriate, or it may have absorbed water. The compound may have low solubility even in organic solvents. | Try a stronger solvent like DMSO. Use fresh, anhydrous solvent. Gentle warming and vortexing may aid dissolution. |
| A precipitate forms immediately upon adding the DMSO stock to the aqueous buffer. | The compound has very low aqueous solubility, and the final DMSO concentration is too low. | Decrease the final compound concentration. Increase the final DMSO concentration (check for tolerance in your assay). Use a buffer containing a surfactant (e.g., 0.01% Tween 80). |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is slowly precipitating out of a supersaturated solution. | Prepare fresh dilutions immediately before use. Include a precipitation inhibitor like HPMC in your buffer. Consider using a cyclodextrin-based formulation for better stability. |
| Inconsistent results between experiments. | Variability in the preparation of the compound solution, leading to different effective concentrations. | Standardize the protocol for preparing the stock and working solutions. Always ensure the stock solution is fully dissolved before making dilutions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated pipette
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can also be beneficial.
-
Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended for the compound in solvent.
Protocol 2: Improving Aqueous Solubility with a Co-solvent/Surfactant System
Objective: To prepare a working solution of this compound in an aqueous buffer for in vitro assays, minimizing precipitation.
Materials:
-
Concentrated stock solution of IN-13 in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Tween 80 (10% stock solution in water)
-
Vortex mixer
Procedure:
-
Prepare the final aqueous buffer containing the desired concentration of surfactant. For example, to make a buffer with 0.05% Tween 80, add 5 µL of a 10% Tween 80 stock to 995 µL of buffer.
-
Vortex the buffer with the surfactant thoroughly.
-
Perform a serial dilution of the IN-13 DMSO stock solution into the surfactant-containing buffer to reach the final desired concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility and stability of this compound by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. The concentration of HP-β-CD can be varied (e.g., 5-40% w/v) to determine the optimal solubilizing concentration.
-
Add the weighed this compound powder directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
After stirring, centrifuge the solution at high speed to pellet any undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized IN-13/HP-β-CD complex.
-
The concentration of the solubilized IN-13 can be determined by a suitable analytical method like HPLC or UV-Vis spectrophotometry.
Visualizing Experimental Workflows
Logical Flow for Troubleshooting Solubility Issues
Caption: A flowchart for troubleshooting solubility issues with this compound.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for basic and enhanced solubilization of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example [mdpi.com]
- 4. Experimental and 'in silico' analysis of the effect of pH on HIV-1 protease inhibitor affinity: implications for the charge state of the protein ionogenic groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. Characterization of cyclodextrin inclusion complexes of the anti-HIV non-nucleoside reverse transcriptase inhibitor UC781 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Cyclodextrin Inclusion Complexes of the Anti-HIV Non-Nucleoside Reverse Transcriptase Inhibitor UC781 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. Physicochemical considerations in the preparation of amorphous ritonavir-poly(ethylene glycol) 8000 solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of HIV-1 Protease-IN-13
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of HIV-1 Protease-IN-13.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpected Cell Toxicity/Reduced Viability | Off-target inhibition of cellular proteasomes or other essential host proteases. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of IN-13. 2. Use a more specific protease inhibitor as a control. 3. Assess proteasome activity in the presence of IN-13 using a specific assay (see Experimental Protocols). |
| Altered Glucose Metabolism in Cells | Inhibition of glucose transporters (e.g., GLUT4) by IN-13.[1] | 1. Measure glucose uptake in cells treated with IN-13. 2. Compare with a known GLUT4 inhibitor as a positive control. 3. Consider using cell lines with varying GLUT4 expression levels. |
| Inconsistent Antiviral Activity | 1. Degradation of IN-13 in culture media. 2. Development of viral resistance. | 1. Check the stability of IN-13 under experimental conditions. 2. Sequence the protease gene of the virus after prolonged exposure to identify potential resistance mutations.[2] |
| Discrepancies between in vitro and in vivo results | Poor bioavailability or rapid metabolism of IN-13 in vivo. | 1. Conduct pharmacokinetic studies to determine the in vivo stability and distribution of IN-13. 2. Consider co-administration with a metabolic inhibitor like ritonavir, which can boost the concentration of other protease inhibitors.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive inhibitor that binds to the active site of the HIV-1 protease.[4][5] This binding prevents the protease from cleaving the Gag and Gag-Pol polyproteins, which is an essential step for the production of mature, infectious virions.[4][5][6]
Q2: What are the known off-target effects of HIV-1 protease inhibitors in general?
A2: Many HIV-1 protease inhibitors have been associated with off-target effects, leading to side effects such as lipodystrophy, insulin resistance, and dyslipidemia.[1] These are often caused by interactions with host proteins like cellular proteases and glucose transporters.[1]
Q3: How can I assess the selectivity of this compound for HIV-1 protease over host cell proteases?
A3: You can perform in vitro enzymatic assays using a panel of human proteases (e.g., cathepsins, calpains, and the proteasome) and compare the IC50 values of IN-13 against these with its IC50 against HIV-1 protease. A higher IC50 for host proteases indicates better selectivity.
Q4: Are there computational tools to predict the off-target effects of this compound?
A4: Yes, in silico methods and molecular docking studies can be used to predict potential off-target interactions.[7][8] These computational approaches can help identify potential human proteins that might bind to IN-13, guiding further experimental validation.
Experimental Protocols
Protocol 1: Cellular Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Glucose Uptake Assay
-
Cell Culture: Culture adipocytes or other insulin-responsive cells and differentiate them as required.
-
Starvation: Starve the cells in serum-free medium for 2-4 hours.
-
Treatment: Treat the cells with this compound, a vehicle control, and insulin (as a positive control) for 30 minutes.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.
-
Lysis and Measurement: Wash the cells with ice-cold PBS, lyse them, and measure the radioactivity using a scintillation counter.
Visualizations
Caption: Troubleshooting workflow for unexpected cell toxicity.
Caption: On-target mechanism of this compound.
Caption: On-target vs. potential off-target effects of IN-13.
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. Beyond Inhibition: A Novel Strategy of Targeting HIV-1 Protease to Eliminate Viral Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 6. HIV Protease: Historical Perspective and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HIV-1 Protease-IN-13 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HIV-1 protease inhibitors, with a specific focus on optimizing the concentration of HIV-1 protease-IN-13 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 18d, is a potent, non-peptidic competitive inhibitor of the HIV-1 protease.[1][2] The HIV-1 protease is a viral enzyme crucial for the lifecycle of the human immunodeficiency virus (HIV). It functions by cleaving newly synthesized viral polyproteins into mature, functional proteins and enzymes. This process is essential for the assembly of new, infectious virions. This compound binds to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[1][2]
Q2: What is a recommended starting concentration for this compound in a cell-based assay?
A2: Based on its high potency, with a reported IC50 of 0.54 nM against the wild-type HIV-1 protease, a good starting point for cell-based assays would be in the low nanomolar range (e.g., 0.1 nM to 10 nM).[1][2][3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration should be determined by performing a dose-response curve to find the EC50 (50% effective concentration) for inhibiting viral replication and a cytotoxicity assay to determine the CC50 (50% cytotoxic concentration). The ideal concentration will be well below the CC50 while providing significant inhibition of viral replication.
Q4: What are some common FDA-approved HIV-1 protease inhibitors and their typical effective concentrations in cell culture?
A4: Several FDA-approved HIV-1 protease inhibitors are used in research. Their effective concentrations can vary depending on the cell line and assay conditions. The following table provides a summary of reported EC50 or IC50 values for some common inhibitors.
| Inhibitor | Abbreviation | Typical EC50/IC50 Range | Cell Line(s) | Reference(s) |
| Darunavir | DRV | 1-2 nM | MT-4 | [5] |
| Lopinavir | LPV | ~17 nM | MT-4 | [5] |
| Atazanavir | ATV | Varies | - | [6] |
| Ritonavir | RTV | Varies | - | [6] |
| Saquinavir | SQV | 37.7 nM | MT-4 | [5] |
| Indinavir | IDV | ~5.5 nM | MT-4 | [5] |
| Nelfinavir | NFV | Varies | - | [6] |
| Tipranavir | TPV | 30-70 nM | Various | [5] |
| Fosamprenavir | FPV | Varies | - | [6] |
Note: EC50/IC50 values can vary significantly between different studies, cell lines, and viral strains. This table provides a general reference range.
Troubleshooting Guides
This section addresses common issues encountered when working with HIV-1 protease inhibitors in cell culture.
Issue 1: High Cell Death Observed at Expected Efficacious Concentrations
-
Possible Cause: The inhibitor concentration may be too high, leading to cytotoxicity. Off-target effects of the inhibitor can also contribute to cell death.[5]
-
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Determine the CC50 of the inhibitor on your specific cell line using an MTT, XTT, or similar cell viability assay.
-
Lower the Concentration: Based on the CC50 value, reduce the working concentration of the inhibitor to a non-toxic range.
-
Check Solvent Toxicity: Ensure that the solvent used to dissolve the inhibitor (e.g., DMSO) is not causing cytotoxicity at the final concentration used in the culture medium. Run a solvent control.
-
Consider a Different Inhibitor: If cytotoxicity remains an issue at effective concentrations, consider using a different HIV-1 protease inhibitor with a better therapeutic index (CC50/IC50).
-
Issue 2: Low or No Inhibition of Viral Replication
-
Possible Cause: The inhibitor concentration may be too low, the inhibitor may have degraded, or the viral strain may be resistant.
-
Troubleshooting Steps:
-
Increase Inhibitor Concentration: Perform a dose-response experiment with a wider and higher range of concentrations.
-
Verify Inhibitor Activity: Test the inhibitor on a well-characterized, sensitive viral strain to confirm its activity.
-
Check Inhibitor Stability: Ensure the inhibitor has been stored correctly and prepare fresh stock solutions.
-
Sequence the Viral Protease Gene: If resistance is suspected, sequence the protease gene of your viral strain to check for known resistance mutations.
-
Optimize Assay Conditions: Review your experimental protocol to ensure all steps, including incubation times and reagent concentrations, are optimal.
-
Issue 3: Inconsistent or Irreproducible Results
-
Possible Cause: Inconsistent cell health, passage number, or seeding density. Variability in virus stock or inhibitor preparation.
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Ensure consistent seeding density for all experiments. Regularly check for mycoplasma contamination.
-
Use a Standardized Virus Stock: Prepare and titer a large batch of virus stock to use across multiple experiments.
-
Prepare Fresh Inhibitor Solutions: Prepare fresh dilutions of the inhibitor from a reliable stock solution for each experiment.
-
Include Proper Controls: Always include positive (e.g., a known effective inhibitor) and negative (vehicle control) controls in every experiment.
-
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50)
This protocol describes the use of an MTT assay to determine the concentration of an HIV-1 protease inhibitor that causes 50% reduction in cell viability.
Materials:
-
Target cells (e.g., MT-4, CEM-SS)
-
Complete culture medium
-
HIV-1 protease inhibitor stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of the HIV-1 protease inhibitor in complete medium.
-
Add 100 µL of the inhibitor dilutions to the appropriate wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated cell control and determine the CC50 value using a dose-response curve.
Protocol 2: HIV-1 p24 Antigen-Based Antiviral Assay
This protocol measures the inhibition of HIV-1 replication by quantifying the amount of p24 capsid protein in the culture supernatant.
Materials:
-
Target cells (e.g., MT-4, PBMCs)
-
HIV-1 virus stock
-
Complete culture medium
-
HIV-1 protease inhibitor stock solution
-
96-well round-bottom plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Seed target cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the HIV-1 protease inhibitor in complete medium.
-
Add the inhibitor dilutions to the cells.
-
Infect the cells with a pre-titered amount of HIV-1 virus stock. Include an infected, untreated control and an uninfected cell control.
-
Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, carefully collect the culture supernatant from each well.
-
Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of p24 production for each inhibitor concentration compared to the infected, untreated control and determine the EC50 value.
Visualizations
Caption: HIV-1 Protease Inhibition Pathway.
Caption: Experimental Workflow for Antiviral Assay.
Caption: Troubleshooting Decision Tree.
References
- 1. researchgate.net [researchgate.net]
- 2. Rational design, synthesis and biological evaluation of novel HIV-1 protease inhibitors containing 2-phenylacetamide derivatives as P2 ligands with potent activity against DRV-Resistant HIV-1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 protease-IN-13_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protease Inhibitors for Patients With HIV-1 Infection: A Comparative Overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting HIV-1 protease-IN-13 assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HIV-1 Protease-IN-13 assay. The information is tailored to researchers, scientists, and drug development professionals encountering variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay?
A1: The this compound assay is a specialized in vitro assay designed to simultaneously measure the enzymatic activity of HIV-1 Protease and Integrase. It is often employed in high-throughput screening campaigns to identify and characterize dual inhibitors of both viral enzymes. The "IN-13" designation may refer to a specific inhibitor, substrate, or internal experimental code.
Q2: What are the most common sources of variability in this assay?
A2: Variability in the this compound assay can arise from several factors, including reagent preparation and storage, experimental conditions, and the inherent genetic variability of the enzymes themselves.[1][2][3][4] Coupled enzyme assays are particularly susceptible to interference from contaminants in assay components.[1]
Q3: How can I ensure my instrument settings are correct?
A3: Always verify that your spectrophotometer or fluorometer is set to the correct wavelength for your specific assay's substrate.[2] Incorrect filter settings are a common source of erroneous readings.[2] For fluorescence-based assays, ensure you are using the appropriate type of microplate (e.g., black plates for fluorescence).[5] It's also important to be aware that relative fluorescence units (RFU) can vary between instruments and even day-to-day on the same instrument.[6]
Troubleshooting Guides
Below are detailed troubleshooting guides for specific issues you may encounter with the this compound assay.
Issue 1: High Background Signal or No Enzyme Activity
High background signal or a complete lack of activity can be frustrating. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure buffers are free of interfering substances like EDTA (>0.5 mM), SDS (>0.2%), or sodium azide (>0.2%).[5] |
| Improper Reagent Temperature | Allow all assay components, especially the assay buffer, to equilibrate to room temperature before use.[2][5] Enzymes should be kept on ice until just before addition to the reaction mixture.[7] |
| Incorrect Plate Type | For fluorometric assays, use black plates with clear bottoms to minimize background fluorescence.[5] |
| Inactive Enzyme | Ensure enzymes are stored at the recommended temperature and avoid repeated freeze-thaw cycles.[2] Run a positive control with known activity to confirm the enzyme is active.[2] |
| Omitted Assay Component | Carefully review the protocol to ensure all necessary components (e.g., cofactors like Zn2+) were added.[8] |
Issue 2: Inconsistent Readings and High Well-to-Well Variability
Inconsistent readings across your plate can skew your results. Here’s how to address this issue.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and avoid pipetting very small volumes.[5] Prepare a master mix for reagents to ensure consistency across wells.[5] |
| Improper Mixing | Gently pipette the reaction mixture up and down to ensure homogeneity. Avoid vigorous mixing that could denature the enzymes.[7] |
| Plate Edge Effects | Evaporation from wells at the edge of the plate can concentrate reagents and alter enzyme activity.[2] To mitigate this, fill the outer wells with buffer or water, or use a temperature-controlled plate reader.[2] |
| Inconsistent Incubation Times | Ensure that the time between adding reagents and reading the plate is consistent for all wells.[5] |
| Genetic Variability of Enzymes | Be aware that HIV-1 protease and integrase are highly variable proteins, which can affect enzyme kinetics and inhibitor binding.[3][4][9] If using different batches or preparations of the enzymes, run controls to assess their relative activity. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the this compound assay.
Protocol 1: Standard HIV-1 Protease Activity Assay (Fluorometric)
This protocol outlines a typical procedure for measuring HIV-1 protease activity using a fluorogenic substrate.
-
Reagent Preparation:
-
Assay Procedure:
-
Add 50 µL of the assay buffer to each well of a 96-well black microplate.
-
Add 10 µL of the test compound (inhibitor) or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted HIV-1 protease to each well, except for the negative control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.
-
-
Data Acquisition:
-
Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of 330 nm and an emission wavelength of 450 nm for 1-3 hours at 37°C.[10]
-
Protocol 2: Standard HIV-1 Integrase Strand Transfer Assay
This protocol describes a common method for assessing the strand transfer activity of HIV-1 integrase.
-
Reagent Preparation:
-
Assay Procedure:
-
Coat a streptavidin 96-well plate with the biotin-labeled donor DNA substrate.
-
Add the diluted HIV-1 integrase to the wells and incubate to allow for binding.
-
Add the test compound (inhibitor) or vehicle control.
-
Add the target DNA substrate to initiate the strand transfer reaction.
-
-
Detection:
-
The integrated product is typically detected using an antibody that recognizes a specific tag on the target DNA, followed by a colorimetric or chemiluminescent secondary antibody.
-
Visual Guides
The following diagrams illustrate key workflows and concepts to aid in troubleshooting.
References
- 1. Errors and artifacts in coupled spectrophotometric assays of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. HIV-1 Protease, Reverse Transcriptase, and Integrase Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Protease, Reverse Transcriptase, and Integrase Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. abcam.cn [abcam.cn]
- 11. abcam.co.jp [abcam.co.jp]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: HIV-1 Protease Inhibitor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of HIV-1 protease inhibitors, such as HIV-1 protease-IN-13, during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is HIV-1 protease and why is it a drug target?
A1: HIV-1 protease (PR) is a viral enzyme essential for the life cycle of the Human Immunodeficiency Virus (HIV).[1][2] It functions by cleaving newly synthesized viral polyproteins into mature, functional proteins required for assembling new, infectious virions.[1][3] Inhibiting HIV-1 protease blocks the maturation of the virus, rendering it non-infectious, which makes the protease a critical target for antiretroviral therapy.[2][3]
Q2: Why does our HIV-1 protease inhibitor, IN-13, show cytotoxicity in our cell-based assays?
A2: Cytotoxicity from small molecule inhibitors like IN-13 in cell-based assays can arise from several factors:
-
Off-target effects: The inhibitor may be binding to and inhibiting host cell proteins, such as other cellular proteases, which can disrupt normal cellular functions and lead to cell death.[4]
-
Mitochondrial toxicity: The compound might interfere with mitochondrial function, for example, by disrupting the mitochondrial membrane potential, leading to apoptosis.[5][6]
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at higher concentrations.[7]
-
Compound degradation: The inhibitor might be unstable in the culture medium, degrading into toxic byproducts.
-
Intrinsic properties of the compound: The chemical structure of the inhibitor itself might have inherent properties that are toxic to cells.
Q3: How can we differentiate between specific anti-HIV activity and general cytotoxicity of IN-13?
A3: To distinguish between desired antiviral activity and unwanted cytotoxicity, you should determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) in parallel experiments. The selectivity index (SI), calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50), is a critical measure. A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells, signifying a more promising therapeutic candidate.[8]
Q4: What are the initial steps to troubleshoot high cytotoxicity observed with IN-13?
A4:
-
Confirm the observation: Repeat the experiment to ensure the cytotoxicity is reproducible.
-
Dose-response curve: Perform a comprehensive dose-response experiment to determine the precise CC50 value.
-
Solvent control: Include a vehicle control with the same concentration of the solvent (e.g., DMSO) used for the highest concentration of IN-13 to rule out solvent-induced toxicity.[7]
-
Time-course experiment: Assess cytotoxicity at different time points to understand the kinetics of the toxic effect.
-
Use a different cell line: Test the cytotoxicity of IN-13 on a different cell line to see if the effect is cell-type specific.
Troubleshooting Guides
Problem 1: High background signal or interference in a colorimetric/fluorometric cytotoxicity assay (e.g., MTT, XTT, CellTiter-Blue).
Cause: The inhibitor IN-13 may directly react with the assay reagent or possess inherent color or fluorescence, leading to spurious results.[9]
Solution:
-
Compound Control: Set up control wells containing the inhibitor in cell-free medium with the assay reagent to measure any direct reaction. Subtract this background from the values obtained in the wells with cells.[9]
-
Alternative Assays: Switch to a cytotoxicity assay with a different detection principle, such as an LDH release assay (measures membrane integrity) or an ATP-based assay (measures metabolic activity).
Problem 2: Significant cell death is observed even at low concentrations of IN-13, close to the expected EC50.
Cause: IN-13 may have a narrow therapeutic window, or there might be experimental artifacts.
Solution:
-
Optimize inhibitor concentration: Narrow the concentration range of IN-13 tested around the expected EC50 to more accurately determine both the EC50 and the CC50.
-
Reduce incubation time: Shorter exposure of the cells to the compound might be sufficient to observe antiviral activity while minimizing cytotoxicity.
-
Serum concentration: The concentration of serum in the culture medium can influence the apparent cytotoxicity of a compound. Ensure you are using a consistent and appropriate serum concentration for your cell line.
-
Mechanism of cell death: Investigate the mechanism of cell death (apoptosis vs. necrosis) using assays like Annexin V/PI staining to better understand the cytotoxic pathway being triggered.[6]
Problem 3: Inconsistent results in the HIV-1 protease activity assay.
Cause: This could be due to issues with the enzyme, the substrate, the inhibitor, or the assay conditions.
Solution:
-
Enzyme activity control: Always include a positive control with active HIV-1 protease and no inhibitor to ensure the enzyme is active.[10]
-
Inhibitor control: Use a known HIV-1 protease inhibitor (e.g., Pepstatin A) as a control to validate the assay's ability to detect inhibition.[10]
-
Reagent stability: Ensure that all reagents, especially the enzyme and substrate, have been stored correctly and have not undergone multiple freeze-thaw cycles.[11]
-
Kinetic measurement: For fluorometric assays, measure the fluorescence in kinetic mode to ensure you are analyzing the linear phase of the enzymatic reaction.[10][11]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to determine the concentration of IN-13 that reduces the viability of a cell population by 50% (CC50).
Materials:
-
96-well cell culture plates
-
Cells in culture (e.g., MT-4, CEM)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of IN-13 in culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest IN-13 concentration).
-
Remove the old medium from the cells and add 100 µL of the diluted IN-13 or control medium to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Mix gently and read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50.
Protocol 2: Fluorometric HIV-1 Protease Activity/Inhibition Assay
This protocol measures the ability of IN-13 to inhibit the enzymatic activity of recombinant HIV-1 protease.
Materials:
-
96-well black plates
-
Recombinant HIV-1 protease
-
Fluorogenic HIV-1 protease substrate[10]
-
Assay buffer[10]
-
This compound
-
Known HIV-1 protease inhibitor (e.g., Pepstatin A)[10]
-
Fluorescence microplate reader (e.g., Ex/Em = 330/450 nm)[10]
Procedure:
-
Prepare serial dilutions of IN-13 in the assay buffer.
-
In the 96-well plate, add the diluted IN-13 to the sample wells.
-
Add assay buffer to the enzyme control (EC) wells and a known inhibitor to the inhibitor control (IC) wells.
-
Prepare a solution of HIV-1 protease in the assay buffer and add it to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes.[10]
-
Prepare the substrate solution and add it to all wells.
-
Immediately measure the fluorescence in kinetic mode at 37°C for 1 to 3 hours.[10]
-
Calculate the rate of reaction (slope of the linear portion of the curve) for each well.
-
Determine the percent inhibition for each concentration of IN-13 relative to the enzyme control and calculate the IC50 value.
Data Presentation
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Parameter | Value |
| CC50 (µM) | [Insert experimental value] |
| EC50 (µM) | [Insert experimental value] |
| Selectivity Index (SI) | [Calculate as CC50/EC50] |
Table 2: Troubleshooting Checklist for IN-13 Cytotoxicity Assays
| Checkpoint | Status (Yes/No) | Notes |
| Reproducibility Confirmed | ||
| Dose-Response Curve Generated | CC50 = ? | |
| Vehicle Control Included | Solvent used: ? Max concentration: ? | |
| Compound-Reagent Interference Checked | ||
| Alternative Cytotoxicity Assay Performed | Assay type: ? |
Visualizations
Diagram 1: General Workflow for Assessing Inhibitor Cytotoxicity
Caption: Workflow for determining the CC50 of a compound.
Diagram 2: HIV-1 Life Cycle and the Role of Protease
Caption: The central role of protease in the HIV-1 life cycle.
Diagram 3: Potential Cellular Pathways Affected by Off-Target Cytotoxicity
Caption: Off-target effects leading to cytotoxicity.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 protease-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Protocol Modification To Determine The Cytotoxic Potential Of Drugs Using Cell Viability Assays That Rely O... [protocols.io]
- 10. abcam.com [abcam.com]
- 11. abcam.cn [abcam.cn]
Validation & Comparative
Validating the Efficacy of HIV-1 Protease Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of HIV-1 protease inhibitors, with a focus on validating their performance against alternative compounds. While specific experimental data for the compound "HIV-1 protease-IN-13" is limited in publicly available scientific literature, this document outlines its reported potency and presents a detailed comparison with established and well-documented HIV-1 protease inhibitors: Darunavir, Lopinavir, and Atazanavir. The guide includes quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Comparative Efficacy of HIV-1 Protease Inhibitors
The efficacy of HIV-1 protease inhibitors is primarily determined by their ability to inhibit the viral protease enzyme and to suppress viral replication in cell-based assays. This is quantified by the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), respectively. A lower value indicates higher potency.
Table 1: In Vitro Efficacy of HIV-1 Protease Inhibitors Against Wild-Type HIV-1
| Compound | Target | IC50 (nM) | EC50 (nM) | Cell Line |
| This compound | HIV-1 Protease | 0.54[1] | Data not available | Data not available |
| Darunavir | HIV-1 Protease | 0.3 - 0.5 | 1 - 5[2] | MT-2 |
| Lopinavir | HIV-1 Protease | 0.07 - 0.2 | 17 - 26 | MT4 |
| Atazanavir | HIV-1 Protease | 0.3 - 1.2 | 2.6 - 5.1 | MT-2 |
Table 2: In Vitro Efficacy Against Protease Inhibitor-Resistant HIV-1 Strains
| Compound | Fold Change in EC50 (Resistant vs. Wild-Type) |
| Multi-PI Resistant Strains | |
| This compound | Reported to be effective against Darunavir-resistant strains[1] (quantitative data not available) |
| Darunavir | 11-13 fold increase against some highly resistant strains[3] |
| Lopinavir | Virologic suppression achieved in 71% of patients with 6-7 resistance mutations[4] |
| Atazanavir | Variable activity against resistant isolates (EC50 range of 1.9-32 nM)[5] |
Mechanism of Action: HIV-1 Protease Inhibition
HIV-1 protease is a crucial enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins. Inhibition of this enzyme results in the production of immature, non-infectious virions.[6][7]
Experimental Protocols
Fluorometric HIV-1 Protease Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit the activity of purified recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Test Compound (e.g., this compound)
-
Reference Inhibitor (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired test concentrations in Assay Buffer. Prepare the HIV-1 Protease and Substrate solutions according to the manufacturer's instructions.
-
Assay Setup: In a 96-well plate, add the test compound dilutions to the respective wells. Include wells for a positive control (reference inhibitor) and a negative control (Assay Buffer only).
-
Enzyme Addition: Add the diluted HIV-1 Protease solution to all wells except for the no-enzyme control wells.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic substrate solution to all wells to initiate the reaction.
-
Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in kinetic mode for a specified duration (e.g., 60 minutes) at 37°C.[8][9]
-
Data Analysis: Calculate the rate of substrate cleavage for each well. Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. The IC50 value is calculated by fitting the data to a dose-response curve.
Cell-Based Anti-HIV-1 Assay
This assay determines the efficacy of a compound in inhibiting HIV-1 replication in a cellular context. MT-4 cells, a human T-cell line, are commonly used as they are highly permissive to HIV-1 infection.
Materials:
-
MT-4 cells
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test Compound
-
Reference Drug (e.g., Zidovudine - AZT)
-
96-well cell culture plates
-
Reagent to measure cell viability (e.g., MTT or CellTiter-Glo®)
-
p24 antigen ELISA kit or similar method to quantify viral replication
Procedure:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound and reference drug to the wells. Include a 'no drug' control.
-
Viral Infection: Infect the cells with a pre-titered amount of HIV-1. Include uninfected cells as a control for cell viability.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days) at 37°C in a CO2 incubator.
-
Quantification of Viral Replication: After incubation, collect the cell culture supernatant to measure the amount of viral p24 antigen using an ELISA kit. This indicates the level of viral replication in each well.
-
Cell Viability Assay: To the remaining cells in the plate, add a reagent to measure cell viability. This is to assess the cytotoxicity of the compound.
-
Data Analysis:
-
EC50 (Antiviral Activity): Calculate the percent inhibition of p24 production for each compound concentration compared to the 'no drug' control. The EC50 is the concentration that inhibits viral replication by 50%.
-
CC50 (Cytotoxicity): Calculate the percent cell viability for each compound concentration compared to the uninfected control. The CC50 is the concentration that reduces cell viability by 50%.
-
Selectivity Index (SI): The SI is calculated as CC50 / EC50. A higher SI value indicates a more favorable safety profile for the compound.
-
Conclusion
The available data indicates that this compound is a highly potent inhibitor of the HIV-1 protease enzyme in vitro. To fully validate its efficacy and potential as a therapeutic agent, further studies are required to determine its activity in cell-based assays (EC50), its cytotoxicity (CC50), and its effectiveness against a broader panel of drug-resistant HIV-1 strains. The comparative data for established protease inhibitors such as Darunavir, Lopinavir, and Atazanavir provide a benchmark for the performance of new investigational compounds. The detailed experimental protocols provided in this guide offer a framework for conducting these essential validation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurogentec.com [eurogentec.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. Fluorogenic Assay for Inhibitors of HIV-1 Protease with Sub-picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 8. youtube.com [youtube.com]
- 9. stackoverflow.com [stackoverflow.com]
A Comparative Analysis of HIV-1 Protease-IN-13 and Second-Generation Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 treatment has been significantly shaped by the development of potent protease inhibitors (PIs). Second-generation PIs were designed to overcome the resistance challenges observed with earlier agents. This guide provides a detailed comparison of a novel investigational agent, HIV-1 protease-IN-13, with established second-generation PIs, namely darunavir, atazanavir, and tipranavir. The comparative analysis is based on available preclinical data, focusing on inhibitory potency, resistance profiles, and known pharmacokinetic properties.
Executive Summary
This compound, also identified in scientific literature as compound 18d and inhibitor 13, has emerged as a highly potent inhibitor of HIV-1 protease. Preclinical data demonstrate its sub-nanomolar inhibitory activity against both wild-type and multidrug-resistant (MDR) strains of HIV-1, including those resistant to the cornerstone second-generation PI, darunavir. While direct comparative data against a full panel of second-generation PIs is limited, the existing evidence suggests that this compound holds significant promise as a future therapeutic agent, particularly for patients with extensive drug resistance.
Data Presentation
Table 1: In Vitro Inhibitory Potency (IC50) of HIV-1 Protease Inhibitors
| Compound | Target | IC50 (nM) |
| This compound (compound 18d) | HIV-1 Protease | 0.54 [1] |
| Darunavir | HIV-1 Protease | 3 - 6 |
| Atazanavir | HIV-1 Protease | 1 - 10 |
| Tipranavir | HIV-1 Protease | 30 - 70[2] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Antiviral Activity (EC50) Against Wild-Type and Multidrug-Resistant HIV-1
| Compound | HIV-1 Strain | EC50 (nM) | Fold Change vs. Wild-Type |
| This compound (inhibitor 13) | Wild-Type | 0.5 [3] | - |
| MDR Clinical Isolate 1 | 3.2 | 6.4 | |
| MDR Clinical Isolate 2 | 3.8 | 7.6 | |
| Darunavir | Wild-Type | 1 - 5[4] | - |
| MDR Clinical Isolate 1 | 4.3 | ~1-4 | |
| MDR Clinical Isolate 2 | 15 | ~3-15 | |
| Atazanavir | Wild-Type | 2 - 5 | - |
| Atazanavir-resistant strains | >100 | >20-50 | |
| Tipranavir | Wild-Type | 30 - 70[2] | - |
| PI-resistant strains | Maintained activity | Low fold change |
Note: Data for atazanavir and tipranavir against the specific MDR isolates shown for this compound and darunavir are not available in the same study for direct comparison. The provided values are representative of their general performance against resistant strains.
Table 3: Comparative Pharmacokinetic Properties of Second-Generation PIs
| Parameter | Darunavir (boosted with Ritonavir) | Atazanavir (boosted with Ritonavir) | Tipranavir (boosted with Ritonavir) | This compound |
| Oral Bioavailability | ~82% | ~68% | Variable | Not Reported |
| Protein Binding | ~95% | ~86% | >99% | Not Reported |
| Metabolism | CYP3A4 | CYP3A4 | CYP3A4 | Not Reported |
| Elimination Half-life | ~15 hours | ~7.5 hours | ~6 hours | Not Reported |
Note: Pharmacokinetic data for this compound is not yet publicly available.
Experimental Protocols
Enzyme Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for each protease inhibitor is determined using a fluorometric or spectrophotometric assay.
-
Reagents and Materials : Recombinant HIV-1 protease, a specific fluorogenic substrate (e.g., a peptide with a quenched fluorophore), assay buffer, and the test inhibitors.
-
Procedure :
-
The test inhibitor is serially diluted to various concentrations.
-
A fixed concentration of recombinant HIV-1 protease is pre-incubated with each inhibitor dilution for a specified time at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Antiviral Assay (EC50 Determination)
The half-maximal effective concentration (EC50) is determined by measuring the ability of the inhibitor to suppress HIV-1 replication in a cell culture system.
-
Cells and Virus : A susceptible cell line (e.g., MT-4, CEM) and a laboratory-adapted or clinical isolate of HIV-1 are used.
-
Procedure :
-
The test inhibitor is serially diluted.
-
Cells are seeded in microplate wells and infected with a standardized amount of HIV-1.
-
The diluted inhibitor is added to the infected cell cultures.
-
The cultures are incubated for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
Viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an ELISA, or by using a reporter cell line that expresses an enzyme like luciferase upon infection.
-
The percentage of inhibition of viral replication is calculated for each inhibitor concentration compared to a virus control without inhibitor.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: Mechanism of HIV-1 Protease Action and Inhibition.
Caption: Experimental Workflow for Inhibitor Potency Assessment.
References
- 1. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Darunavir: pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
A new challenger emerges in the landscape of HIV-1 protease inhibitors. HIV-1 protease-IN-13, a novel investigational compound, demonstrates potent enzymatic inhibition and promising activity against drug-resistant viral strains, positioning it as a potential future alternative to established therapies like lopinavir. This guide provides a detailed, data-driven comparison of these two inhibitors for researchers, scientists, and drug development professionals.
At a Glance: Performance Showdown
| Parameter | This compound (Compound 18d) | Lopinavir |
| Enzymatic Inhibition (IC50) | 0.54 nM[1] | Ki of 1.3 - 3.6 pM[2] |
| Antiviral Activity (Wild-Type HIV-1) | Potent activity against HIV-1NL4_3 variant[1] | EC50 of 17 nM (in the absence of 50% human serum)[3] |
| Antiviral Activity (Darunavir-Resistant HIV-1) | No significant decline in potency against HIV-1DRVRS[1] | Activity is reduced against certain multi-drug resistant strains[4][5] |
| Cytotoxicity (CC50) | Data not yet publicly available | 2128.78 µM (Caco-2 cells)[2] |
| Pharmacokinetic Profile | Data not yet publicly available | Oral bioavailability is enhanced when co-administered with ritonavir.[6][7][8][9][10] |
In-Depth Analysis
Mechanism of Action: A Shared Strategy
Both this compound and lopinavir are competitive inhibitors of the HIV-1 protease, a critical enzyme in the viral life cycle.[11][12][13] This enzyme is responsible for cleaving newly synthesized viral polyproteins into functional proteins necessary for the maturation of infectious virions. By binding to the active site of the protease, these inhibitors block this cleavage process, resulting in the production of immature, non-infectious viral particles.
Potency and Efficacy: A Tale of Two Inhibitors
Enzymatic Inhibition: this compound exhibits remarkable potency with an IC50 value of 0.54 nM against the HIV-1 protease enzyme.[1] Lopinavir also demonstrates high potency with Ki values in the picomolar range (1.3 to 3.6 pM).[2]
Antiviral Activity: In cell-based assays, this compound shows potent activity against the wild-type HIV-1NL4_3 variant.[1] Lopinavir has a reported EC50 of 17 nM against wild-type HIV in MT4 cells in the absence of human serum.[3]
Navigating Resistance: A Key Differentiator
A significant advantage of this compound appears to be its robust activity against darunavir-resistant HIV-1 strains.[1] The research indicates no significant loss of potency against the HIV-1DRVRS mutant.[1] This is a critical finding, as the emergence of drug resistance is a major challenge in long-term HIV therapy. Lopinavir's efficacy can be compromised by mutations that confer resistance to other protease inhibitors, including darunavir.[4][5]
Experimental Protocols
Detailed experimental protocols for the characterization of these inhibitors are crucial for the interpretation of the presented data. While the full experimental details for this compound are pending wider publication, the general methodologies are outlined below.
HIV-1 Protease Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of the purified HIV-1 protease enzyme by 50%.
General Procedure:
-
Recombinant HIV-1 protease is incubated with a specific fluorogenic substrate.
-
The inhibitor being tested (this compound or lopinavir) is added at a range of concentrations.
-
The enzymatic reaction, which results in the cleavage of the substrate and the release of a fluorescent signal, is monitored over time using a fluorescence plate reader.
-
The rate of substrate cleavage is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Antiviral Activity Assay (EC50 Determination)
This cell-based assay determines the concentration of a compound required to inhibit viral replication by 50%.
General Procedure:
-
A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells) is infected with a known amount of HIV-1 (either wild-type or a resistant strain).
-
The infected cells are then treated with various concentrations of the test compound.
-
After a set incubation period (typically 3-5 days), the extent of viral replication is measured. This can be done by quantifying the amount of viral p24 antigen in the cell culture supernatant using an ELISA or by measuring the activity of viral reverse transcriptase.
-
The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (CC50 Determination)
This assay is performed to assess the toxicity of the compound to the host cells used in the antiviral assays.
General Procedure:
-
Uninfected cells of the same type used in the antiviral assay are incubated with a range of concentrations of the test compound.
-
After the incubation period, cell viability is measured using a colorimetric assay such as the MTT or XTT assay, which measures mitochondrial metabolic activity.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
The ratio of CC50 to EC50 is the selectivity index (SI), which is a measure of the compound's therapeutic window.
Logical Framework for Comparison
The head-to-head comparison of this compound and lopinavir follows a logical progression from fundamental biochemical activity to cellular antiviral efficacy and potential for clinical application.
Conclusion and Future Directions
This compound has emerged as a highly potent inhibitor of HIV-1 protease with a promising resistance profile, particularly against darunavir-resistant strains. Its enzymatic inhibitory activity is in the sub-nanomolar range, rivaling that of established drugs like lopinavir.
While the currently available data for this compound is compelling, further studies are required to fully elucidate its potential. Comprehensive pharmacokinetic and toxicology studies are necessary to assess its drug-like properties and safety profile. Head-to-head antiviral assays against a broader panel of multi-drug resistant HIV-1 isolates will provide a more complete picture of its resilience to resistance.
For lopinavir, its established clinical efficacy and well-characterized pharmacokinetic profile, particularly when boosted with ritonavir, remain significant advantages. However, the potential for cross-resistance highlights the ongoing need for novel protease inhibitors with improved resistance profiles.
The development of this compound represents an exciting advancement in the field of HIV therapeutics. Should further preclinical and clinical studies confirm its initial promise, it could offer a valuable new option for the treatment of HIV-1 infection, especially in patients with drug-resistant virus.
References
- 1. Rational design, synthesis and biological evaluation of novel HIV-1 protease inhibitors containing 2-phenylacetamide derivatives as P2 ligands with potent activity against DRV-Resistant HIV-1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV-1 protease with 10 lopinavir and darunavir resistance mutations exhibits altered inhibition, structural rearrangements and extreme dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of plasma lopinavir/ritonavir following the administration of 400/100 mg, 200/150 mg and 200/50 mg twice daily in HIV-negative volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 12. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 13. proteopedia.org [proteopedia.org]
Comparative Cross-Resistance Profile of a Novel HIV-1 Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-resistance profile of a novel HIV-1 protease inhibitor (PI), exemplified here as "Protease-IN-13". Due to the absence of publicly available data for a specific compound designated "Protease-IN-13", this document serves as a template, outlining the necessary experimental data, protocols, and comparative analyses required for a thorough assessment. The data presented is illustrative, based on established knowledge of HIV-1 PI resistance.
Data Presentation: Comparative Susceptibility
A critical step in evaluating a new PI is to determine its efficacy against a panel of HIV-1 variants with known resistance mutations to existing PIs. This is typically expressed as the fold change (FC) in the 50% effective concentration (EC50) compared to a wild-type reference strain. An FC of 1 indicates no change in susceptibility, while a higher FC indicates reduced susceptibility.
Table 1: Illustrative Phenotypic Susceptibility of Protease-IN-13 against PI-Resistant HIV-1 Strains
| HIV-1 Strain/Mutations | Darunavir (DRV) FC | Lopinavir (LPV) FC | Atazanavir (ATV) FC | Protease-IN-13 (Hypothetical FC) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 |
| L90M | 1.2 | 4.5 | 3.0 | 1.5 |
| V82A | 0.9 | 3.2 | 2.5 | 1.1 |
| I50V | 3.5 | 10.2 | 8.1 | 2.8 |
| M46I + L76V | 2.1 | 6.8 | 5.4 | 2.0 |
| Multi-PI Resistant* | >10 | >20 | >15 | 4.5 |
*A laboratory strain or clinical isolate with multiple primary and secondary mutations.
Table 2: Key Protease Mutations and Their Potential Impact on Protease-IN-13
| Mutation | Class | Associated Resistance | Potential Impact on Protease-IN-13 |
| V32I, I47V/A, I50V, I84V, L90M | Primary | Broad PI cross-resistance | Potential for reduced susceptibility. The degree of impact will depend on the inhibitor's interaction with the protease backbone. |
| L10F/I/V, I13V, K20R/M/I, L24I, M46I/L, I54V/L/M, L63P, A71V/T, G73S/T/A, V82A/F/S/T, N88S | Secondary | Compensatory, enhances resistance | May contribute to reduced susceptibility in the presence of primary mutations. |
Experimental Protocols
The following are standard methodologies for determining the cross-resistance profile of a novel antiretroviral compound.
Phenotypic Resistance Assay (Recombinant Virus Assay)
-
Cloning of Protease Genes: Plasma-derived HIV-1 RNA from patients with known PI resistance is reverse transcribed and the protease-coding region is amplified by PCR. These amplicons are then cloned into a shuttle vector.
-
Generation of Recombinant Virus: The patient-derived protease sequences are introduced into a laboratory-adapted HIV-1 proviral clone from which the corresponding protease region has been deleted. Transfection of these recombinant plasmids into a suitable cell line (e.g., HEK293T) produces replication-competent virus particles containing the patient-derived protease.
-
Drug Susceptibility Testing: The recombinant virus stocks are used to infect target cells (e.g., MT-2 or TZM-bl cells) in the presence of serial dilutions of the investigational drug (Protease-IN-13) and reference PIs.
-
Quantification of Viral Replication: After a defined incubation period (e.g., 3-7 days), viral replication is quantified by measuring an endpoint such as p24 antigen production (ELISA) or luciferase activity (for TZM-bl cells).
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for each virus and drug combination. The fold change in susceptibility is determined by dividing the EC50 for the resistant virus by the EC50 for the wild-type virus.
Genotypic Resistance Assay
-
RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma or viral culture supernatant. The protease gene is then amplified using reverse transcription PCR (RT-PCR).
-
DNA Sequencing: The amplified PCR product is sequenced using standard Sanger or next-generation sequencing methods.
-
Sequence Analysis: The resulting nucleotide sequence is translated into an amino acid sequence and compared to a wild-type reference sequence (e.g., HXB2) to identify mutations known to be associated with drug resistance.[1][2][3]
Mandatory Visualizations
Caption: Experimental workflow for determining the cross-resistance profile of a novel HIV-1 protease inhibitor.
Caption: Mechanism of action of protease inhibitors and the development of resistance.
References
A Comparative Guide to the Binding Interactions of HIV-1 Protease Inhibitor IN-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational HIV-1 protease inhibitor, IN-13 (also known as compound 18d), with established FDA-approved protease inhibitors. The following sections present quantitative binding data, comprehensive experimental protocols, and visual representations of the underlying biochemical pathways and workflows to facilitate a thorough evaluation of IN-13's potential.
I. Comparative Analysis of Inhibitor Potency
The efficacy of an HIV-1 protease inhibitor is primarily determined by its binding affinity to the enzyme's active site. This is quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). A lower value for these metrics indicates a more potent inhibitor.
A novel inhibitor, designated IN-13 (compound 18d), has demonstrated high potency against wild-type HIV-1 protease with an IC₅₀ value of 0.54 nM.[1][2] Notably, it has also shown efficacy against Darunavir-resistant HIV-1 variants.[1][2] The following table provides a comparative summary of the inhibitory activities of IN-13 and a selection of widely used, FDA-approved HIV-1 protease inhibitors.
| Inhibitor | Kᵢ (nM) | IC₅₀ (nM) |
| IN-13 (compound 18d) | Not Reported | 0.54 [1][2] |
| Darunavir | Not Reported | 3 - 6[3] |
| Lopinavir | 0.0013 - 0.0036 | Not Reported |
| Saquinavir | 0.12[4] | 0.5 - 6.0[5] |
| Ritonavir | Not Reported | 22 - 130 (EC₅₀) |
| Indinavir | 0.52 | Not Reported |
| Nelfinavir | 2[6] | Not Reported |
| Amprenavir | 0.6[7][8] | Not Reported |
| Atazanavir | 2.66[1] | Not Reported |
| Tipranavir | 0.019[2][9] | Not Reported |
Note: Kᵢ and IC₅₀ values can vary depending on the specific experimental conditions, such as substrate concentration and enzyme source. The data presented here are for comparative purposes and are sourced from various publications.
II. Experimental Methodologies
The validation of binding site interactions and the determination of inhibitor potency rely on robust and well-defined experimental protocols. The following sections detail the typical methodologies employed in the characterization of HIV-1 protease inhibitors.
A. HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)
This assay is a standard method for determining the in vitro potency of HIV-1 protease inhibitors.
Principle: The assay measures the cleavage of a fluorogenic substrate by recombinant HIV-1 protease. In the presence of an inhibitor, the cleavage of the substrate is reduced, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Test Inhibitor (e.g., IN-13) and Control Inhibitors
-
96-well microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a working solution of the fluorogenic substrate in the assay buffer. Prepare serial dilutions of the test inhibitor and control inhibitors in the assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add a solution of recombinant HIV-1 protease. Subsequently, add the various concentrations of the test inhibitor or control inhibitors to the respective wells. A control well containing the enzyme without any inhibitor should also be prepared.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Signal Detection: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microplate reader. The reaction is typically monitored over a set period at a constant temperature.
-
Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot. The percent inhibition for each inhibitor concentration is calculated relative to the uninhibited control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
B. X-ray Crystallography
To elucidate the precise binding mode of an inhibitor within the active site of HIV-1 protease, X-ray crystallography is the gold standard.
Principle: This technique allows for the determination of the three-dimensional atomic structure of a protein-inhibitor complex.
Procedure:
-
Crystallization: The HIV-1 protease is co-crystallized with the inhibitor of interest. This involves preparing a highly pure and concentrated solution of the protein-inhibitor complex and screening various crystallization conditions (e.g., pH, temperature, precipitant concentration) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. A molecular model of the protein-inhibitor complex is then built into this map and refined to achieve the best fit with the experimental data.
-
Analysis of Interactions: The final, high-resolution structure reveals the detailed interactions between the inhibitor and the amino acid residues of the protease active site, including hydrogen bonds, hydrophobic interactions, and van der Waals contacts. This information is crucial for understanding the basis of the inhibitor's potency and for guiding further drug design efforts.
III. Visualizing Molecular Interactions and Processes
Diagrams are essential tools for conceptualizing the complex molecular events involved in HIV-1 protease inhibition and the experimental procedures used to study them.
References
- 1. apexbt.com [apexbt.com]
- 2. Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Darunavir | HIV Protease | Tocris Bioscience [tocris.com]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellagentech.com [cellagentech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. In Vivo Effect of α1-Acid Glycoprotein on Pharmacokinetics of Amprenavir, a Human Immunodeficiency Virus Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Unique thermodynamic response of tipranavir to human immunodeficiency virus type 1 protease drug resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of HIV-1 Protease Inhibitors
A guide for researchers, scientists, and drug development professionals.
Note: Extensive searches for a specific HIV-1 protease inhibitor designated "IN-13" did not yield specific kinetic data. This guide therefore provides a comparative kinetic analysis of several well-characterized and potent HIV-1 protease inhibitors to serve as a valuable resource for researchers in the field. The inhibitors included are Darunavir, Lopinavir, Tipranavir, and Atazanavir, for which robust kinetic data is publicly available.
Quantitative Kinetic Data Summary
The efficacy of an HIV-1 protease inhibitor is determined by its binding affinity and kinetics to the enzyme. Key parameters include the inhibition constant (Kᵢ), which indicates the concentration of inhibitor required to produce half-maximum inhibition, and the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. Lower values for these parameters signify a more potent inhibitor.
The following table summarizes the kinetic data for several FDA-approved HIV-1 protease inhibitors against the wild-type (WT) enzyme.
| Inhibitor | Inhibition Constant (Kᵢ) | Half-Maximal Inhibitory Concentration (IC₅₀) |
| Darunavir | 0.010 nM[1] - 2.67 nM[2] | 1 - 5 nM[3] |
| Lopinavir | 0.031 nM[1] - 3.13 nM[2] | ~17 nM[4] |
| Tipranavir | 0.019 nM[1][5] | - |
| Atazanavir | 0.035 nM[1] | 2 - 5 nM[6] |
Kᵢ and IC₅₀ values can vary between studies depending on the specific assay conditions.
Experimental Protocols
The kinetic parameters presented above are typically determined using a fluorometric activity assay. Below is a detailed methodology for a common experimental protocol.
Fluorometric HIV-1 Protease Activity Assay
This assay measures the enzymatic activity of HIV-1 protease by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide with EDANS and DABCYL)[7][8]
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 0.1 M NaCl, pH 5.0)[9]
-
Test Inhibitors (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission = ~340 nm/~490 nm)[8]
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of HIV-1 protease in the assay buffer to the desired final concentration (e.g., 2 µM)[9].
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add a small volume of the diluted test inhibitor to the respective wells. Include a control well with DMSO only (no inhibitor).
-
Add the HIV-1 protease working solution to all wells except for a substrate control well (which will contain only buffer and substrate).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time in a kinetic mode (e.g., every 5 minutes for 30-60 minutes).[8] The cleavage of the FRET substrate separates the quencher from the fluorophore, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Determine the initial reaction velocities (rates) from the linear portion of the fluorescence versus time plots.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
To determine the Kᵢ value, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to the Michaelis-Menten equation for competitive or mixed-type inhibition.[10]
-
Visualizations
Mechanism of Competitive Inhibition
Most HIV-1 protease inhibitors are competitive inhibitors, meaning they bind to the active site of the enzyme and prevent the substrate from binding.[4][10]
Caption: Competitive inhibition of HIV-1 protease.
Experimental Workflow for Inhibitor Screening
The following diagram outlines the typical workflow for screening and characterizing HIV-1 protease inhibitors.
Caption: Workflow for HIV-1 protease inhibitor screening.
References
- 1. Unique Thermodynamic Response of Tipranavir to Human Immunodeficiency Virus Type 1 Protease Drug Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique thermodynamic response of tipranavir to human immunodeficiency virus type 1 protease drug resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 8. eurogentec.com [eurogentec.com]
- 9. Kinetic and thermodynamic characterisation of HIV-protease inhibitors against E35D↑G↑S mutant in the South African HIV-1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of HIV-1 protease-IN-13: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of HIV-1 protease-IN-13, a small molecule inhibitor. While specific safety data sheets (SDS) from the manufacturer are the primary source of information, this document outlines standard procedures based on established laboratory waste management guidelines.
Immediate Safety and Logistical Overview
The disposal of any chemical, including this compound, should begin with a clear plan that prioritizes safety.[1] All laboratory personnel handling chemical waste must be trained in proper waste handling and disposal procedures.[2] It is crucial to never dispose of hazardous chemicals down the sink or in regular trash unless explicitly approved as non-hazardous.[2][3][4]
Key Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, safety glasses, and chemical-resistant gloves.
-
Waste Segregation: Never mix incompatible wastes to prevent chemical reactions.[1][5] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of all constituents, and their approximate percentages.[6][7][8] Do not use abbreviations or chemical formulas.[6]
-
Storage: Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[1][5][6][9] This area must be under the control of the laboratory personnel.[1][6]
Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the disposal of laboratory chemical waste like this compound.
Caption: General workflow for the disposal of laboratory chemical waste.
Step-by-Step Disposal Procedures
-
Waste Determination: All lab wastes containing chemical constituents are generally presumed to be regulated hazardous waste.[3] Consult the Safety Data Sheet for this compound to determine its specific hazards (e.g., ignitability, corrosivity, reactivity, toxicity).[8][10] If an SDS is unavailable, treat the compound as hazardous waste.
-
Containerization:
-
Select a container that is compatible with the chemical waste.[3][6][11] For instance, do not use metal containers for corrosive waste.[8] Plastic containers are often preferred.[9]
-
Ensure the container is in good condition, with no cracks or signs of deterioration, and has a tight-fitting lid.[5][6]
-
As soon as the first drop of waste is added, the container must be labeled.[3][8]
-
-
Labeling:
-
Accumulation and Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[5][6][9]
-
Secondary containment, such as a tray or bin, is required for liquid waste storage.[2][3]
-
Keep waste containers closed at all times, except when adding waste.[2][3][6] Do not leave funnels in the containers.[6]
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[9]
-
-
Disposal Request:
Quantitative Data for Waste Management
The following table summarizes key quantitative limits and timelines for hazardous waste management in a laboratory setting.
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [9] |
| Acutely Toxic Waste Limit | 1 quart (liquid) or 1 kg (solid) | [9] |
| Time to Removal (Full Container) | Within 3 days of being full | [5][6] |
| Maximum Storage Time (Partially Full) | Up to 12 months from accumulation start date | [9] |
| Drain Disposal pH Range (for approved non-hazardous solutions) | Between 5.5 and 11.0 | [3][12] |
Logical Relationships in Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions. The diagram below illustrates the fundamental principle of separating incompatible waste streams.
Caption: Segregation of waste into separate, compatible streams.
By adhering to these established protocols, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a secure research environment. Always prioritize consulting the specific Safety Data Sheet and your institution's EHS guidelines.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. vumc.org [vumc.org]
- 3. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. slu.edu [slu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. sites.rowan.edu [sites.rowan.edu]
- 8. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Research: A Comprehensive Guide to Handling HIV-1 Protease-IN-13
For Immediate Use by Laboratory Professionals: This document provides crucial safety and logistical information for the handling and disposal of HIV-1 protease-IN-13, a potent inhibitor of the HIV-1 protease. Adherence to these guidelines is essential to ensure the safety of all laboratory personnel and the integrity of the research environment.
This compound is a powerful tool in HIV research, demonstrating significant activity against both wild-type and drug-resistant strains of the virus.[1] As with any novel chemical compound, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes best practices for handling similar protease inhibitors and working with HIV-related materials.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive risk assessment should be conducted for all procedures involving this compound.[2] The following table summarizes the recommended PPE based on standard laboratory safety protocols for handling potent chemical compounds.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves (double-gloving recommended) | Prevents direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes or aerosolized particles. |
| Body Protection | A dedicated, fully-buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | A fume hood or a fitted N95 respirator | Recommended when handling the powdered form of the compound to avoid inhalation. |
Operational Plan: From Receipt to Disposal
A clear and systematic workflow is crucial for the safe handling of this compound. The following diagram and procedural steps outline a recommended operational plan.
Procedural Guidance:
-
Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Verify that the product information on the label matches the order.
-
Log the compound into the laboratory's chemical inventory system.
-
Store the compound at -20°C in a designated, clearly labeled, and secure location, away from incompatible materials.[1]
-
-
Preparation and Handling:
-
All handling of the powdered form of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Wear the appropriate PPE as outlined in the table above.
-
Use dedicated spatulas, weighing paper, and glassware.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
For in vivo studies, a common formulation involves dissolving the compound in a vehicle such as DMSO, PEG300, Tween 80, and saline or PBS.[1]
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
Conduct all experimental procedures in a well-ventilated area.
-
In case of accidental skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
-
Decontamination:
-
All surfaces and non-disposable equipment that have come into contact with the compound should be thoroughly decontaminated. A 10% bleach solution followed by a 70% ethanol rinse is a generally effective procedure, but compatibility with the equipment should be verified.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
By implementing these safety and logistical protocols, researchers can confidently and safely advance their critical work in the fight against HIV.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
